Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl
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Overview
Description
Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzoic acid.
Formation of Intermediate: The benzoic acid derivative is then converted into an ester through a reaction with methanol in the presence of a catalyst.
Amination: The ester is subjected to amination using appropriate reagents to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15ClFNO2 |
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Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
YCCYGTNLGFSVNW-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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